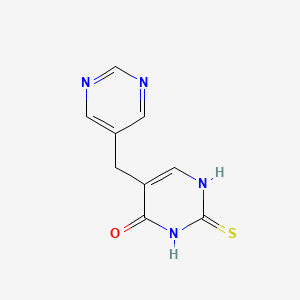
5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Vue d'ensemble
Description
5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring fused with a thiouracil moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one typically involves the condensation of pyrimidine derivatives with thiouracil under specific reaction conditions. One common method includes the use of a base-catalyzed reaction where pyrimidine-5-carboxaldehyde reacts with thiouracil in the presence of a suitable base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiouracil moiety.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Applications De Recherche Scientifique
5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials with specific electronic and photophysical properties
Mécanisme D'action
The mechanism of action of 5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with nucleic acids, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Pyrazolo[1,5-a]pyrimidine: A compound with a similar fused ring structure, known for its anticancer properties.
Pyrimido[4,5-d]pyrimidine: Another heterocyclic compound with comparable structural features and applications in medicinal chemistry.
Uniqueness: 5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one stands out due to its unique combination of a pyrimidine ring and a thiouracil moiety, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C9H8N4OS |
|---|---|
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C9H8N4OS/c14-8-7(4-12-9(15)13-8)1-6-2-10-5-11-3-6/h2-5H,1H2,(H2,12,13,14,15) |
Clé InChI |
ZEGHFKQXAUPDFI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=S)N1)CC2=CN=CN=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
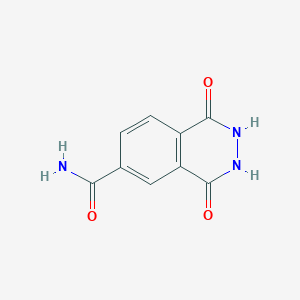
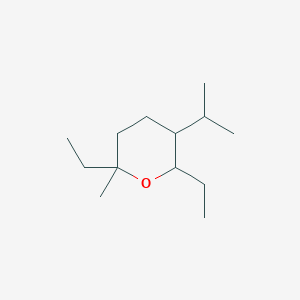
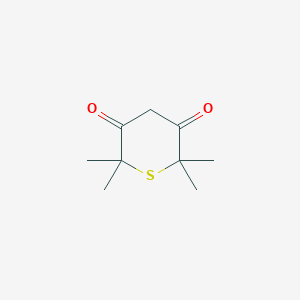
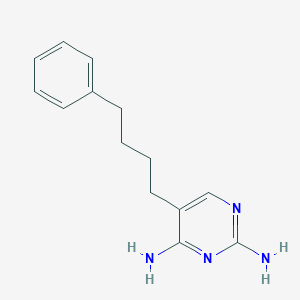
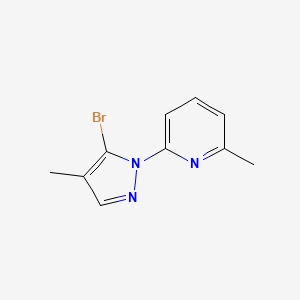
![4-[4-(2-Dimethylamino-ethoxy)-phenyl]-cyclohexanone](/img/structure/B8274160.png)
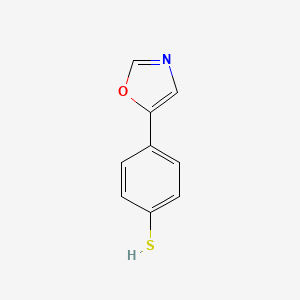
![2-(5-Chlorothiophen-2-yl)-[1,3,6,2]dioxazaborocane](/img/structure/B8274175.png)
![1,8,9,10,11,11-Hexachlorotricyclo[6.2.1.02,7]undeca-2(7),4,9-triene-3,6-dione](/img/structure/B8274182.png)
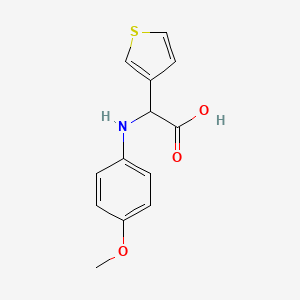
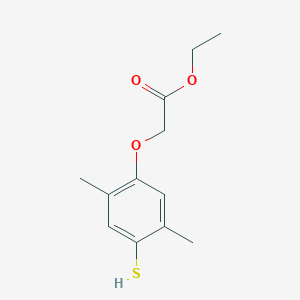
![Tert-butyl 4-({[(5-chloro-1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B8274204.png)
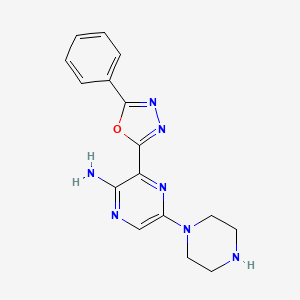
![2-Amino-4-hydroxycyclopenta[d]pyrimidine](/img/structure/B8274219.png)
